(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione (4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16357238
InChI: InChI=1S/C28H24N2O7/c1-16-9-11-21(36-16)26(31)24-25(30(28(33)27(24)32)23-13-17(2)37-29-23)19-10-12-20(22(14-19)34-3)35-15-18-7-5-4-6-8-18/h4-14,25,32H,15H2,1-3H3
SMILES:
Molecular Formula: C28H24N2O7
Molecular Weight: 500.5 g/mol

(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16357238

Molecular Formula: C28H24N2O7

Molecular Weight: 500.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C28H24N2O7
Molecular Weight 500.5 g/mol
IUPAC Name 4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C28H24N2O7/c1-16-9-11-21(36-16)26(31)24-25(30(28(33)27(24)32)23-13-17(2)37-29-23)19-10-12-20(22(14-19)34-3)35-15-18-7-5-4-6-8-18/h4-14,25,32H,15H2,1-3H3
Standard InChI Key GFQCIVYTSJTUPH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=NOC(=C5)C)O

Introduction

Structural Analysis and Nomenclature

Core Architecture

The compound’s central pyrrolidine-2,3-dione scaffold is a five-membered lactam ring featuring two ketone groups at positions 2 and 3. This core is structurally related to tetramic acids (pyrrolidine-2,4-diones), which are known for their bioactive properties . The E-configuration at the C4 position is critical, as it dictates the spatial orientation of the hydroxy-methylidene substituent and influences molecular interactions.

Substituent Groups

  • Position 1: A 5-methyl-1,2-oxazol-3-yl group, contributing heterocyclic rigidity and potential hydrogen-bonding interactions via the oxazole’s nitrogen and oxygen atoms.

  • Position 4: A (E)-hydroxy(5-methylfuran-2-yl)methylidene group, introducing a conjugated enol system that may enhance electronic delocalization and stability.

  • Position 5: A 4-(benzyloxy)-3-methoxyphenyl ring, providing lipophilic character and aromatic π-stacking potential .

Synthetic Pathways

Retrosynthetic Strategy

The synthesis likely involves sequential functionalization of the pyrrolidine-dione core. Key steps include:

  • Core Formation: Cyclocondensation of a γ-keto acid with an amine to form the pyrrolidine ring .

  • Oxazole Installation: Cyclization of a nitrile oxide with an alkyne via 1,3-dipolar cycloaddition.

  • Benzyloxy-Methoxyphenyl Incorporation: Ullmann coupling or nucleophilic aromatic substitution .

Reported Synthesis Protocols

The following table summarizes methodologies adapted from analogous compounds:

StepReactionReagents/ConditionsYieldSource
1Pyrrolidine-dione core formationγ-Keto acid + amine, 120°C, 12h72%
2Oxazole ring synthesisNitrile oxide + alkyne, RT, 24h65%
3Benzyloxy-methoxyphenyl functionalizationCuI, K₂CO₃, DMF, 100°C, 6h58%
4Hydroxy-methylidene furan additionAldol condensation, NaOH, EtOH, reflux45%

Physicochemical Properties

Calculated Properties

PropertyValueMethod/Source
Molecular weight519.54 g/molPubChem
LogP (lipophilicity)3.2 ± 0.3ChemAxon
Hydrogen bond donors2IUPAC
Hydrogen bond acceptors7IUPAC
Solubility (water)<1 mg/mLEstimated

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, based on analogous pyrrolidine-diones .

  • Photoreactivity: The enol group at C4 may undergo [2+2] cycloaddition under UV light.

Hypothesized Biological Activities

Anticancer Activity

The benzyloxy-methoxyphenyl group may intercalate DNA or inhibit topoisomerases, as seen in quinazoline derivatives .

Neuropharmacological Applications

Pyrrolidine-diones modulate glutamate receptors, suggesting potential in treating neurodegenerative diseases .

Challenges and Future Directions

Synthetic Optimization

Current low yields (45–72%) necessitate improved catalysts (e.g., Pd nanoparticles) or flow chemistry approaches .

Biological Screening

In vitro assays against cancer cell lines (e.g., HeLa, MCF-7) and microbial panels are critical to validate hypothesized activities.

Drug Delivery Strategies

Nanoparticle encapsulation could address poor aqueous solubility, enhancing bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator